molecular formula C13H19N B3381181 N-Methyl-1-phenylcyclohexylamine CAS No. 2201-16-3

N-Methyl-1-phenylcyclohexylamine

Cat. No. B3381181
CAS RN: 2201-16-3
M. Wt: 189.3 g/mol
InChI Key: TVXWSRNLIRYOFR-UHFFFAOYSA-N
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Description

N-Methyl-1-phenylcyclohexylamine is an organic compound . It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Synthesis Analysis

The synthesis of amines like N-Methyl-1-phenylcyclohexylamine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions involve alkyl groups: S N 2 reactions of alkyl halides, ammonia, and other amines . Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is another method .


Molecular Structure Analysis

The molecular formula of N-Methyl-1-phenylcyclohexylamine is C13H19N . It has an average mass of 189.3 g/mol and a monoisotopic mass of 189.15175 g/mol .


Chemical Reactions Analysis

Cyclohexylamine, a related compound, is used as an intermediate in the synthesis of other organic compounds . It is the precursor to sulfenamide-based reagents used as accelerators for vulcanization . It is also a building block for pharmaceuticals .

Scientific Research Applications

Synthesis and Analytical Characterizations

N-Methyl-1-phenylcyclohexylamine, as a part of the arylcyclohexylamines group, has been studied for its synthesis and analytical characterization. This includes its identification among new psychoactive substances, understanding its chemical structure through various analytical techniques like gas chromatography, mass spectrometry, nuclear magnetic resonance, and others (Wallach et al., 2016).

Identification and Structural Analysis

The compound and its analogs have been identified and structurally analyzed using spectroscopic techniques. This research provides important insights into the compound's chemical characteristics and assists in the development of analytical methods for its identification (Bailey & Legault, 1979).

Anticonvulsant Activities

Research has shown that N-Methyl-1-phenylcyclohexylamine exhibits anticonvulsant activities. Studies focused on its effects in mouse models, particularly in relation to seizure prevention, have provided valuable data on its potential therapeutic applications (Thurkauf et al., 1990).

Specificity in Mass Spectroscopy

The specificity of electron impact mass spectroscopy for identifying N-Methyl-1-phenylcyclohexylamine has been a subject of study. This research has helped in distinguishing it from similar compounds, enhancing the precision of analytical methods (Clark, 1987).

Pharmacological Properties

The pharmacological properties of N-Methyl-1-phenylcyclohexylamine and its analogs have been explored. Studies have assessed their behavioral and pharmacological effects, contributing to a better understanding of their potential medical applications (Kalir et al., 1984).

Biochemical and Neuropharmacological Research

Its analogs have been used in biochemical and neuropharmacological research. This includes the development and analytical characterization of related compounds, contributing to the field of psychoactive substance research (Wallach et al., 2014).

Interaction with Dopamine Efflux

Studies have also explored the effects of phenylcyclohexylamine (a metabolite of N-Methyl-1-phenylcyclohexylamine) on dopamine efflux in the rat brain. Such research provides insights into its potential impact on neurotransmitter systems (Takeda, Gazzara, & Howard, 1986).

Mechanism of Action

The exact mechanism of action of N-Methyl-1-phenylcyclohexylamine is not available .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential risks including flammability, acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

properties

IUPAC Name

N-methyl-1-phenylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-14-13(10-6-3-7-11-13)12-8-4-2-5-9-12/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXWSRNLIRYOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294529
Record name N-Methyl-1-phenylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-phenylcyclohexylamine

CAS RN

2201-16-3
Record name NSC96919
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96919
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-1-phenylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-1-PHENYLCYCLOHEXYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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